molecular formula C23H24ClN3O5 B1671947 Ingliforib CAS No. 186392-65-4

Ingliforib

货号 B1671947
CAS 编号: 186392-65-4
分子量: 457.9 g/mol
InChI 键: GVDRRZOORHCTAN-MJUUVYJYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ingliforib, also known as CP-368296, is a novel glycogen phosphorylase inhibitor . It inhibits the liver, muscle, and brain forms of glycogen phosphorylase . It has antihyperglycemic and cardioprotective properties .


Molecular Structure Analysis

Ingliforib has a molecular formula of C23H24ClN3O5 . The molecular weight is 457.91 . The InChIKey is GVDRRZOORHCTAN-MJUUVYJYSA-N .


Chemical Reactions Analysis

Ingliforib is an inhibitor of glycogen phosphorylase, a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis .

科学研究应用

Ingliforib, also known as CP 368296, is a small molecule drug . It is a glycogen phosphorylase inhibitor, with IC50s of 52, 352, and 150 nM for liver, muscle, and brain glycogen phosphorylase, respectively . Glycogen phosphorylase is a critical enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis . This reaction is vital in maintaining glucose homeostasis, which is necessary to sustain normal cellular function .

The methods of application or experimental procedures for Ingliforib would typically involve in vitro and in vivo studies . In vitro studies might involve assessing the inhibitory activity of Ingliforib against glycogen phosphorylase in different tissues . In vivo studies could involve administering Ingliforib to animal models and assessing its effects on parameters like infarct size and plasma glucose and lactate concentrations .

As for the results or outcomes obtained, Ingliforib has demonstrated potent inhibitory activity specifically against liver glycogen phosphorylase (PYGL) . It has also shown cardioprotective activity . In animal models, Ingliforib was found to effectively reduce infarct size and lower plasma glucose and lactate concentrations .

Ingliforib, also known as CP 368296, is primarily known for its inhibitory activity against glycogen phosphorylase, an enzyme that plays a crucial role in glucose homeostasis . Here are some additional applications of Ingliforib:

  • Cardioprotection : Ingliforib has demonstrated cardioprotective activity. It has been found to effectively reduce infarct size in animal models .

  • Glycogen Phosphorylase Isoenzyme Inhibition : Ingliforib has shown unequal inhibitory activity against the three glycogen phosphorylase (GP) subtypes. It has a noticeable effect against brain GP (PYGB) and demonstrates potent inhibitory activity specifically against liver GP (PYGL) .

  • Cancer Research : Glycogen metabolism plays a key role in cancer microenvironments. Inhibitors like Ingliforib that target glycogen phosphorylase could potentially be used in cancer research .

Ingliforib, also known as CP 368296, is primarily known for its inhibitory activity against glycogen phosphorylase, an enzyme that plays a crucial role in glucose homeostasis . Here are some additional applications of Ingliforib:

  • Cardioprotection : Ingliforib has demonstrated cardioprotective activity. It has been found to effectively reduce infarct size in animal models .

  • Glycogen Phosphorylase Isoenzyme Inhibition : Ingliforib has shown unequal inhibitory activity against the three glycogen phosphorylase (GP) subtypes. It has a noticeable effect against brain GP (PYGB) and demonstrates potent inhibitory activity specifically against liver GP (PYGL) .

  • Cancer Research : Glycogen metabolism plays a key role in cancer microenvironments. Inhibitors like Ingliforib that target glycogen phosphorylase could potentially be used in cancer research .

  • Computational Studies : Ingliforib has been used in computational studies to understand the interaction mechanism of GP isoenzyme dimers . This research can guide the design of high-specificity inhibitors .

安全和危害

Ingliforib is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

The high conservation of the three subtypes of glycogen phosphorylase (GP) presents significant challenges for specific inhibitor studies targeting GP . The differential inhibitory activity of Ingliforib against different GP subtypes has been analyzed through molecular docking and molecular dynamics simulations . These findings offer insight into the different inhibitory activity of Ingliforib against all three GP subtypes and provide guidance for the design of specific target molecules that regulate subtype selectivity .

属性

IUPAC Name

5-chloro-N-[(2S,3R)-4-[(3S,4R)-3,4-dihydroxypyrrolidin-1-yl]-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)/t17-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRRZOORHCTAN-MJUUVYJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1C(=O)[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047252
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ingliforib

CAS RN

186392-65-4
Record name Ingliforib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ingliforib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INGLIFORIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UII7156WLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ingliforib
Reactant of Route 2
Reactant of Route 2
Ingliforib
Reactant of Route 3
Reactant of Route 3
Ingliforib
Reactant of Route 4
Ingliforib
Reactant of Route 5
Ingliforib
Reactant of Route 6
Reactant of Route 6
Ingliforib

Citations

For This Compound
84
Citations
WR Tracey, JL Treadway, WP Magee… - American Journal …, 2004 - journals.physiology.org
… ingliforib-treated hearts. No significant change was observed in mean arterial pressure or rate-pressure product in the ingliforib … phosphorylase inhibition with ingliforib markedly reduces …
Number of citations: 75 journals.physiology.org
Y Wang, S Li, Z Yan, L Zhang - Molecules, 2023 - mdpi.com
The high conservation of the three subtypes of glycogen phosphorylase (GP) presents significant challenges for specific inhibitor studies targeting GP. Our prior screening revealed that …
Number of citations: 0 www.mdpi.com
AR Alimardanov, MT Barrila, FR Busch… - … process research & …, 2004 - ACS Publications
… optimize Red-Al reduction of an imide to produce, after deprotection and salt formation, 3,4-isopropylidenedioxypyrrolidine hydrotosylate (1), an intermediate in the synthesis of Ingliforib…
Number of citations: 17 pubs.acs.org
P Nkansah, A Antipas, Y Lu, M Varma, C Rotter… - Journal of controlled …, 2013 - Elsevier
… Using structurally diverse model compounds from the Pfizer drug library, including ingliforib, furosemide and celecoxib, we successfully prepared stable solid nanodispersions (SNDs) …
Number of citations: 69 www.sciencedirect.com
Z Yan, S Li, Y Wang, J Li, C Ma, Y Guo, L Zhang - Bioorganic Chemistry, 2022 - Elsevier
… was relatively close to that of positive control ingliforib (IC 50 … IIIh higher than that of ingliforib. It indicated that compound IIIh … had higher acute oral toxicity than ingliforib, both these two …
Number of citations: 6 www.sciencedirect.com
BR Henke, SM Sparks - Mini reviews in medicinal chemistry, 2006 - ingentaconnect.com
… Ingliforib was also studied in a 12-week study in Type 2 … Ingliforib again failed to show any significant difference from … properties are unlikely to explain ingliforib’s lack of chronic …
Number of citations: 113 www.ingentaconnect.com
BR Henke - New therapeutic strategies for type, 2012 - books.google.com
… , ingliforib at doses of 75 and 200 mg twice daily showed no significant difference in FPG levels compared to the placebo group. Ingliforib was … Ingliforib failed to show any significant …
Number of citations: 24 books.google.com
MD Aleo, F Shah, S Allen, HA Barton… - Chemical research in …, 2019 - ACS Publications
The hepatic risk matrix (HRM) was developed and used to differentiate lead clinical and back-up drug candidates against competitor/marketed drugs within the same pharmaceutical …
Number of citations: 45 pubs.acs.org
SNL Bennett, AD Campbell, A Hancock… - Bioorganic & medicinal …, 2010 - Elsevier
A series of carboxylic acid glycogen phosphorylase inhibitors, which have potential as oral antidiabetic agents, is described. Defining and applying simple physicochemical design …
Number of citations: 7 www.sciencedirect.com
CE Zois, E Favaro, AL Harris - Biochemical pharmacology, 2014 - Elsevier
Since its identification more than 150 years ago, there has been an extensive characterisation of glycogen metabolism and its regulatory pathways in the two main glycogen storage …
Number of citations: 116 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。